Flavopurpurin
Overview
Description
Flavopurpurin, also known as 1,2,6-trihydroxyanthracene-9,10-dione, is a naturally occurring anthraquinone derivative. It is found in various plants, including the roots of the madder plant (Rubia tinctorum) and the noni plant (Morinda citrifolia). This compound is known for its vibrant yellow color and has been extensively studied for its various biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Flavopurpurin can be synthesized through several methods. One common synthetic route involves the oxidation of anthraquinone derivatives. For instance, the oxidation of 1,2,6-trihydroxyanthraquinone can yield this compound. The reaction typically requires strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the roots of the madder plant. The extraction process includes grinding the plant material, followed by solvent extraction using organic solvents like ethanol or methanol. The extract is then purified through crystallization or chromatography techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Flavopurpurin undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to produce different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts
Major Products
Oxidation: Produces quinone derivatives.
Reduction: Forms hydroquinone derivatives.
Substitution: Results in halogenated anthraquinone derivatives
Scientific Research Applications
Flavopurpurin has various applications in scientific research:
Mechanism of Action
Flavopurpurin exerts its effects through various molecular mechanisms. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Flavopurpurin is structurally similar to other anthraquinone derivatives such as purpurin, anthrapurpurin, and alizarin. it is unique due to its specific hydroxylation pattern at positions 1, 2, and 6 on the anthracene ring. This unique structure contributes to its distinct chemical and biological properties .
Similar Compounds
Purpurin: 1,2,4-trihydroxyanthraquinone
Anthrapurpurin: 1,2,7-trihydroxyanthraquinone
Alizarin: 1,2-dihydroxyanthraquinone
Properties
IUPAC Name |
1,2,6-trihydroxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5/c15-6-1-2-7-9(5-6)12(17)8-3-4-10(16)14(19)11(8)13(7)18/h1-5,15-16,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPVOAUJFKGLQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052753 | |
Record name | Alizarine Red YCAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82-29-1 | |
Record name | 1,2,6-Trihydroxy-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7,8-Trihydroxyanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flavopurpurin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Alizarine Red YCAP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,6-TRIHYDROXYANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GOF8W8XSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.